(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone

Vue d'ensemble

Description

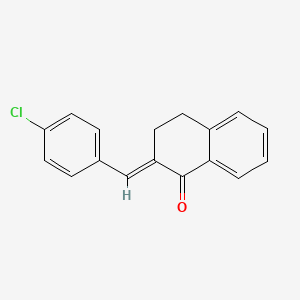

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a chlorophenyl group attached to a naphthalenone core through a methylene bridge. The “E” configuration indicates the trans arrangement of substituents around the double bond.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone typically involves the condensation of 4-chlorobenzaldehyde with 3,4-dihydro-1(2H)-naphthalenone. This reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridge. The reaction is usually conducted under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced to form the corresponding alcohol or hydrocarbon derivatives.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid) under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Biological Applications

2.1 Antimicrobial Activity

Thiosemicarbazones, including the title compound, have been extensively studied for their antimicrobial properties. Research indicates that these compounds can exhibit significant antibacterial and antifungal activities. A study highlighted the effectiveness of thiosemicarbazones in inhibiting the growth of various pathogens, making them promising candidates for developing new antimicrobial agents .

2.2 Anticancer Properties

Thiosemicarbazones are also recognized for their anticancer activities. They can act as metal chelators, which may enhance their ability to induce apoptosis in cancer cells. In vitro studies have shown that (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone can inhibit the proliferation of certain cancer cell lines, suggesting its potential utility in cancer therapy .

Coordination Chemistry

The coordination properties of thiosemicarbazones with transition metals have been widely studied. The title compound can form stable complexes with various metal ions, which may enhance its biological activities. These metal complexes have shown promise in applications such as catalysis and drug delivery systems .

Case Studies

Mécanisme D'action

The mechanism of action of (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

- (E)-3,4-Dihydro-2-((4-bromophenyl)methylene)-1(2H)-naphthalenone

- (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone

- (E)-3,4-Dihydro-2-((4-methylphenyl)methylene)-1(2H)-naphthalenone

Comparison:

- Uniqueness: The presence of the 4-chlorophenyl group in (E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone imparts unique chemical and biological properties compared to its analogs with different substituents. For example, the chlorophenyl group may enhance the compound’s lipophilicity and influence its interaction with biological targets.

- Reactivity: The reactivity of this compound in various chemical reactions may differ from its analogs due to the electronic and steric effects of the chlorophenyl group.

Activité Biologique

(E)-3,4-Dihydro-2-((4-chlorophenyl)methylene)-1(2H)-naphthalenone, also known by its CAS number 59082-24-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound possesses a naphthalenone backbone with a chlorophenyl substituent. Its molecular formula is , and it features a ketone functional group characteristic of naphthalenones. The (E) configuration denotes the geometric arrangement around the double bond, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Monoamine Oxidase Inhibition : Research indicates that compounds with similar structures exhibit inhibitory activity against monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. Inhibiting these enzymes can lead to increased levels of serotonin and norepinephrine, potentially benefiting conditions like depression and anxiety .

- Antioxidant Activity : The compound has been evaluated for its antioxidant properties. Antioxidants play a critical role in neutralizing free radicals, thereby preventing cellular damage. Studies have shown that related naphthalenones exhibit significant free radical scavenging activity .

Biological Activity Overview

Case Studies

- Monoamine Oxidase Inhibition : A study evaluated several naphthalenone derivatives for their MAO inhibitory activities. The results showed that compounds similar to this compound had IC50 values in the low micromolar range against MAO-A and MAO-B, indicating promising potential as therapeutic agents for neurodegenerative diseases .

- Antioxidant Activity : In vitro assays demonstrated that the compound exhibited potent DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging activity. This suggests that it may protect cells from oxidative stress-related damage .

- Anticancer Activity : Research involving various naphthalenone derivatives indicated that they could induce apoptosis in specific cancer cell lines. This was attributed to their ability to modulate cellular pathways involved in cell survival and death .

Propriétés

IUPAC Name |

(2E)-2-[(4-chlorophenyl)methylidene]-3,4-dihydronaphthalen-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWFGMURBYHPNJK-SDNWHVSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C2=CC=C(C=C2)Cl)/C(=O)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301165494 | |

| Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301165494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59082-24-5, 49545-70-2 | |

| Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59082-24-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1(2H)-Naphthalenone, 3,4-dihydro-2-((4-chlorophenyl)methylene)-, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059082245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1(2H)-Naphthalenone,4-dihydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-2-[(4-Chlorophenyl)methylene]-3,4-dihydro-1(2H)-naphthalenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301165494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.